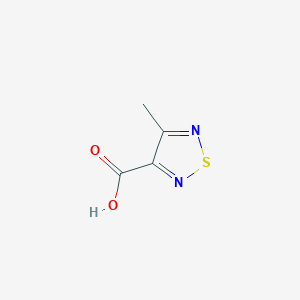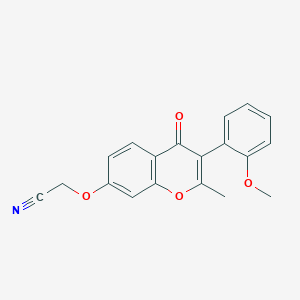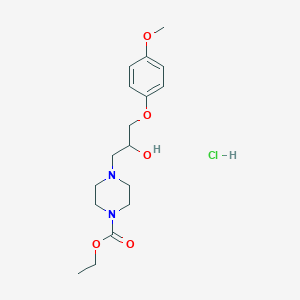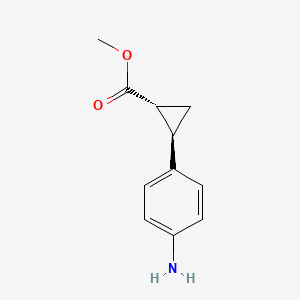![molecular formula C23H20F6N4O4 B2800337 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione CAS No. 519049-17-3](/img/structure/B2800337.png)
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains a triazinoazepine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with nitromethyl and bis[3-(trifluoromethyl)phenyl] groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the nitromethyl and trifluoromethyl groups, as well as the heterocyclic core. The nitromethyl group could potentially undergo redox reactions, while the trifluoromethyl groups might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups could increase its lipophilicity, which might influence its solubility and stability .Applications De Recherche Scientifique
Novel Ring System Synthesis
The reaction of specific precursors with aryl isocyanates can lead to the formation of novel ring systems, such as 1,3-diaryl-10a-pyrrolidinoperhydro[1,3,5]triazino[1,2-a]azepine-2,4-diones. This process provides a straightforward route to the [1,3,5]triazino[1,2-a]azepine ring system, highlighting a method for synthesizing complex molecules that could have applications in drug design and materials science Bigg & Purvis, 1976.
Heterocyclic Compound Synthesis
Research into synthesizing and understanding the properties of various heterocyclic compounds, such as 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds, has shown the potential for these molecules in applications like photo-induced autorecycling oxidation of amines. These studies contribute to the broader knowledge of organic chemistry and material science, potentially impacting areas like photovoltaics, organic semiconductors, and catalysis Nitta et al., 2005.
Unusual Condensation Reactions
Investigations into the reactions of specific diones with amino alcohols have revealed unusual condensation pathways, leading to the formation of new compounds like 2,4-bis(trifluoromethyl)-6-phenylpyridine. These findings expand our understanding of organic reaction mechanisms and can inform the development of new synthetic methodologies for constructing complex molecules Soloshonok et al., 2006.
Synthesis and Characterization of Phthalazinone Derivatives
The synthesis and spectral characterization of phthalazinone derivatives and related heterocycles have implications for the development of new pharmaceuticals and materials. By understanding the chemical properties and reactivity of these compounds, researchers can design molecules with specific functions, such as targeted therapeutic agents or novel materials with unique optical properties Mahmoud et al., 2012.
Rearrangement to Triazine Derivatives
Studies on the synthesis, characterization, and chemical properties of fused aryl[e][1,3]diazepinediones, including their rearrangement to 2,4-diamino-1,3,5-triazine derivatives, contribute to the field of heterocyclic chemistry. These compounds have potential applications in drug discovery, given their structural complexity and the possibility of possessing biological activity Bardovskyi et al., 2020.
Propriétés
IUPAC Name |
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F6N4O4/c24-22(25,26)15-6-4-8-17(12-15)32-19(34)30-11-3-1-2-10-21(30,14-31(36)37)33(20(32)35)18-9-5-7-16(13-18)23(27,28)29/h4-9,12-13H,1-3,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVJTUDKUUSIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)


![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2800273.png)
